molecular formula C6H7FN2O B11806019 5-Fluoro-4-methoxypyridin-2-amine

5-Fluoro-4-methoxypyridin-2-amine

Cat. No.: B11806019
M. Wt: 142.13 g/mol
InChI Key: GWXFNRKIHIPODB-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxypyridin-2-amine typically involves the introduction of fluorine and methoxy groups into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst. The methoxy group can be introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-Fluoro-4-methoxypyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methoxypyridin-2-amine is unique due to its specific arrangement of fluorine and methoxy groups, which can result in different chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

5-fluoro-4-methoxypyridin-2-amine

InChI

InChI=1S/C6H7FN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9)

InChI Key

GWXFNRKIHIPODB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1F)N

Origin of Product

United States

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